![molecular formula C14H18N2O3 B2528563 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide CAS No. 2034413-54-0](/img/structure/B2528563.png)

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide" is not directly mentioned in the provided papers. However, the papers do discuss various N-substituted pyridine derivatives, which are relevant to the analysis of similar compounds. These derivatives are of interest due to their potential pharmacological activities, such as antitubercular, analgesic, and receptor antagonistic properties .

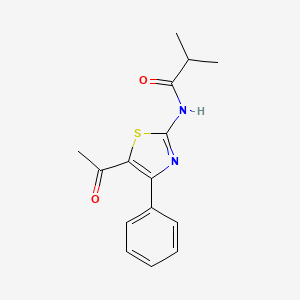

Synthesis Analysis

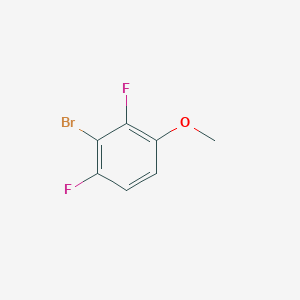

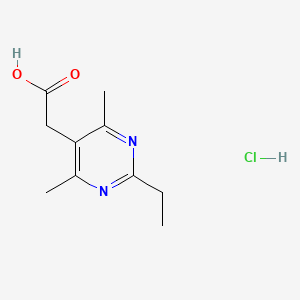

The synthesis of N-substituted pyridine derivatives typically involves the reaction of different starting materials, such as benzylamines, ethyl esters, and arylidinecyanothioacetamide, under various conditions like reflux in ethanol/piperidine solution . The synthesis process is crucial for obtaining the desired compound with the correct structural features necessary for biological activity.

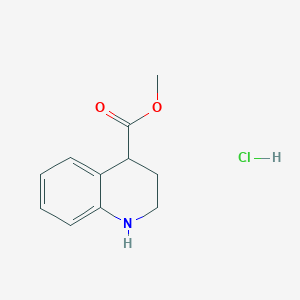

Molecular Structure Analysis

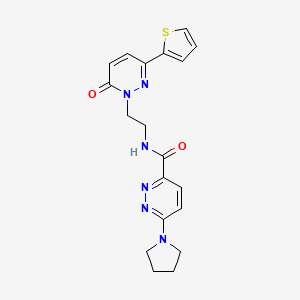

The molecular structure of N-substituted pyridine derivatives is characterized by the presence of a pyridine ring, which is a common scaffold for many biologically active compounds. The substitution on the pyridine ring can significantly affect the compound's binding affinity to various receptors, as seen in the case of the N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which exhibit nanomolar binding affinity for serotonin 5-HT3 and dopamine D2 receptors .

Chemical Reactions Analysis

The chemical reactivity of N-substituted pyridine derivatives can lead to the formation of various bi- or tricyclic annulated pyridine derivatives, as well as the introduction of functional groups that can enhance biological activity. For example, methylation at specific positions on the pyridine moiety has been explored to enhance analgesic properties . Additionally, reactions with arylidinecyanothioacetamide can yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted pyridine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the pyridine ring. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of lipophilic groups, for example, can enhance the compound's affinity for certain receptors while also affecting its solubility and bioavailability .

Applications De Recherche Scientifique

Coordination Polymers and Catalysis

The synthesis of heterometallic coordination polymers from trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers, including N-(bis-2,2-(4-pyridyloxymethyl)-3-(4-pyridyloxy)propyl))pyridone-4, demonstrates the chemical versatility of pivalamide derivatives in constructing complex molecular architectures. These polymers exhibit diverse topologies, sorption properties, and catalytic activities, particularly in the condensation of salicylaldehyde or 9-anthracenecarbaldehyde with malononitrile, highlighting their potential in material science and heterogeneous catalysis (Sotnik et al., 2015).

Molecular Structure and Hydrogen Bonding

Research on the molecular structure of compounds related to N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide, such as N-(3-{[(Z)-(3-Hydroxy-4-methylphenylimino)methyl]pyridin-2-yl})pivalamide, reveals non-planar molecular conformations stabilized by intramolecular hydrogen bonding. These studies provide insights into the role of pivalamide groups in molecular stability and intermolecular interactions, contributing to the understanding of their behavior in various chemical contexts (Atalay et al., 2016).

Antimicrobial Activity

The antimicrobial potential of pyrimidinone and oxazinone derivatives, synthesized using compounds like 2-chloro-6-ethoxy-4-acetylpyridine (a structurally related compound), underscores the broader applicability of pivalamide derivatives in medicinal chemistry. These compounds exhibit notable antibacterial and antifungal activities, comparable to standard drugs, indicating their significance in the development of new antimicrobial agents (Hossan et al., 2012).

Antiepileptic Properties

The discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity, where the structural framework includes pivalamide derivatives, highlights the therapeutic potential of these compounds in neurology. Their mode of action, involving a unique brain-specific binding site, suggests a novel pathway for treating epilepsy and possibly other central nervous system disorders (Kenda et al., 2004).

Synthetic Chemistry and Ligand Design

The control of lithiation sites in 3-(aminomethyl)pyridine derivatives, including N-(pyridin-3-ylmethyl)pivalamide, illustrates the intricate chemistry enabling the selective functionalization of these compounds. This research contributes to the development of new synthetic strategies for complex molecules, with potential applications in drug design and material science (Smith et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)13(18)15-6-8-16-7-4-10-5-9-19-11(10)12(16)17/h4-5,7,9H,6,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGQAJHNVDURTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC2=C(C1=O)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)

![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)